4-Amino-2-fluorobenzene-1-sulfonyl fluoride
Description
4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS: 1989659-91-7) is a fluorinated aromatic sulfonyl derivative with the molecular formula C₆H₅F₂NO₂S and a calculated molecular weight of 193.19 g/mol . The compound features a benzene ring substituted with:
- A sulfonyl fluoride (-SO₂F) group at position 1,
- An amino (-NH₂) group at position 4,
- A fluorine atom at position 2.
This unique arrangement of functional groups confers distinct electronic and steric properties, making it valuable in organic synthesis and medicinal chemistry. It is commercially available at 95% purity and is typically stocked in gram quantities .
Properties
IUPAC Name |
4-amino-2-fluorobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVXPUMLXJMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-2-fluorobenzenesulfonyl chloride with a fluoride source under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
4-Amino-2-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Biology and Molecular Pharmacology
Sulfonyl fluorides, including 4-amino-2-fluorobenzene-1-sulfonyl fluoride, are recognized as privileged warheads in chemical biology. They are employed as reactive probes to study enzyme binding sites and assess functionally important protein residues. Their electrophilicity allows for the selective modification of amino acids, particularly serine, threonine, lysine, tyrosine, cysteine, and histidine residues, making them valuable tools for probing protein functions and interactions .
Enzyme Inhibition
The compound has been utilized to develop specific inhibitors targeting serine hydrolases. For instance, it has been shown to inhibit the serine hydrolase polyisoprenylated methylated protein methyl esterase (PMPMEase), which is relevant in cancer research. The ability to selectively inhibit these enzymes helps elucidate their roles in biological processes and disease mechanisms .
Applications in Drug Development
This compound is also significant in the context of drug development. Its structure allows for the creation of covalent inhibitors that can permanently modify target proteins, providing a means to develop therapeutics with enhanced specificity and potency.
Case Studies
- Protease Inhibition : The compound has been used as a protease inhibitor in various assays to prevent degradation of peptides such as acylated ghrelin. This application is crucial for studying metabolic processes and signaling pathways influenced by proteolytic enzymes .
- Snake Venom Serine Proteinase Inhibition : It serves as an inhibitor in assays testing the involvement of snake venom serine proteinases on fibrinogen-clotting activity, highlighting its utility in toxicology and pharmacology .
Synthesis and Versatility
The synthesis of this compound can be achieved through various methods, including direct fluorosulfonylation techniques that allow for the production of sulfonyl fluorides from sulfonates efficiently. This versatility enhances its applicability across different research domains .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Amino-2-fluorobenzene-1-sulfonyl fluoride involves its ability to act as a sulfonylating agent. It reacts with the hydroxy group of serine residues in enzymes, forming a stable sulfonyl enzyme derivative . This modification can inhibit the activity of serine proteases and other enzymes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-Amino-2-fluorobenzene-1-sulfonyl fluoride | 1989659-91-7 | C₆H₅F₂NO₂S | 193.19 | -SO₂F, -NH₂, -F |
| 4-(2-Aminoethyl)benzenesulfonyl fluoride·HCl (AEBSF) | 30827-99-7 | C₈H₁₀FNO₂S·HCl | 239.70 | -SO₂F, -CH₂CH₂NH₂·HCl |
| 4-[(2-Chloro-4-fluorobenzene)amido]benzene-1-sulfonyl chloride | N/A | C₁₃H₈Cl₂FNO₃S | 348.18 | -SO₂Cl, -CONH-, -Cl, -F |
| 4-[2-(4-Aminophenyl)ethylsulfamoyl]benzenesulfonyl fluoride | 21316-00-7 | C₁₄H₁₄FN₂O₄S₂ | 378.40 | -SO₂F, -NHCH₂CH₂C₆H₄NH₂ |
| 4'-Bromo-2'-fluorobiphenyl-4-sulfonyl chloride | N/A | C₁₂H₇BrClFO₂S | 364.61 | -SO₂Cl, -Br, -F, biphenyl backbone |
Reactivity and Stability
- Sulfonyl Fluoride vs. Sulfonyl Chloride :
Sulfonyl fluorides (e.g., the target compound) are generally less reactive than sulfonyl chlorides (e.g., 4-[(2-chloro-4-fluorobenzene)amido]benzene-1-sulfonyl chloride) due to the stronger C-F bond . However, sulfonyl fluorides are more hydrolytically stable, making them preferable in aqueous environments . - Amino Group Influence: The -NH₂ group in the target compound enhances nucleophilicity at the aromatic ring, enabling further functionalization (e.g., diazotization or acylation). In contrast, AEBSF contains a protonated ethylamine group (-CH₂CH₂NH₂·HCl), which increases solubility in polar solvents but may reduce stability under basic conditions .
Research Findings and Trends
- Solubility: Amino-substituted sulfonyl fluorides exhibit enhanced water solubility relative to halogen-only derivatives (e.g., brominated or chlorinated analogs), facilitating their use in biological assays .
- Thermal Stability :
AEBSF has a documented boiling point of 183°C , while the target compound’s stability under similar conditions remains unstudied but is inferred to be comparable due to structural similarities .
Biological Activity
4-Amino-2-fluorobenzene-1-sulfonyl fluoride (CAS Number: 1989659-91-7) is a sulfonyl fluoride compound characterized by its unique structure, which includes an amino group and a fluorine atom on a benzene ring. Its molecular formula is with a molecular weight of 193.17 g/mol. This compound has gained attention for its biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves its role as a sulfonylating agent . It reacts with nucleophilic residues, particularly serine, in enzymes, forming stable sulfonyl enzyme derivatives. This reaction is crucial for inhibiting serine proteases, which play significant roles in various biological processes including digestion and immune response .
Biological Activity
The biological activity of this compound has been extensively studied, particularly regarding its inhibitory effects on serine proteases . The following table summarizes key findings from various studies:
Case Studies
Several case studies illustrate the practical applications of this compound in biochemical research:
- Inhibition of Serine Hydrolases : In a study examining various sulfonyl fluorides, this compound was found to selectively inhibit serine hydrolases, demonstrating its utility in probing enzyme function and identifying critical residues involved in catalysis .
- Target Identification : A recent investigation utilized this compound to identify novel targets among serine proteases by assessing binding interactions with specific enzyme variants. The results indicated that the compound could effectively modify active site residues, providing insights into enzyme mechanisms and potential drug design strategies .
- Therapeutic Potential : Research has explored the potential therapeutic applications of this compound in treating conditions associated with dysregulated protease activity, such as certain cancers and inflammatory diseases. Its ability to form covalent bonds with target enzymes suggests it could serve as a lead compound in drug development .
Comparative Analysis
When comparing this compound to other sulfonyl fluorides such as phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), it exhibits similar or enhanced inhibitory potency against serine proteases while offering distinct advantages in selectivity and reactivity profiles.
Q & A
Q. How does the fluorine substituent in this compound influence its biochemical interactions compared to non-fluorinated analogs?
- Methodological Answer : Fluorine’s electronegativity enhances sulfonyl group electrophilicity, accelerating covalent bond formation with nucleophilic residues (e.g., serine or cysteine). Compare kinetic parameters (kinact/Ki) with non-fluorinated analogs using progress curve analysis. Solvent isotope effects (D2O vs. H2O) can further probe transition-state mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
